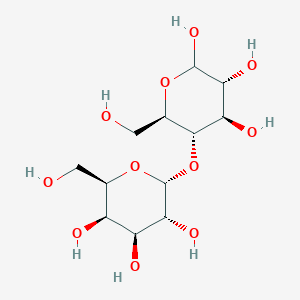
4-o-(a-d-Galactopyranosyl)-d-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 4-o-(a-d-Galactopyranosyl)-d-glucopyranose is a complex carbohydrate molecule. It is a disaccharide composed of two glucose units linked by a glycosidic bond. This compound is commonly found in nature and plays a crucial role in various biological processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-o-(a-d-Galactopyranosyl)-d-glucopyranose can be achieved through enzymatic or chemical methods. Enzymatic synthesis involves the use of specific enzymes like glycosyltransferases to catalyze the formation of the glycosidic bond between two glucose molecules. Chemical synthesis, on the other hand, involves the use of protecting groups and selective activation of hydroxyl groups to achieve the desired linkage.
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification from natural sources, such as plants or microbial fermentation. The process includes steps like hydrolysis, filtration, and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alditols.
Substitution: Hydroxyl groups can be substituted with other functional groups like halides or ethers.
Common Reagents and Conditions
Oxidation: Reagents like nitric acid or potassium permanganate are commonly used.
Reduction: Sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Acidic or basic conditions with appropriate nucleophiles.
Major Products
Oxidation: Gluconic acid or glucaric acid.
Reduction: Sorbitol or mannitol.
Substitution: Various glycosides or ethers.
Wissenschaftliche Forschungsanwendungen
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbohydrates and glycoconjugates.
Biology: Plays a role in cellular metabolism and energy storage.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for metabolic disorders.
Industry: Used in the production of biofuels, food additives, and biodegradable materials.
Wirkmechanismus
The compound exerts its effects primarily through its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in carbohydrate metabolism, leading to the production of energy and other essential biomolecules. The molecular targets include various glycosidases and glycosyltransferases, which facilitate the breakdown and synthesis of carbohydrates.
Vergleich Mit ähnlichen Verbindungen
4-o-(a-d-Galactopyranosyl)-d-glucopyranose: can be compared with other disaccharides like maltose, lactose, and sucrose. While all these compounds consist of two monosaccharide units, their glycosidic linkages and functional properties differ. For instance:
Maltose: Composed of two glucose units linked by an α(1→4) bond.
Lactose: Composed of glucose and galactose linked by a β(1→4) bond.
Sucrose: Composed of glucose and fructose linked by an α(1→2) bond.
The uniqueness of This compound lies in its specific glycosidic linkage and the resulting biological functions.
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10-,11?,12-/m1/s1 |
InChI-Schlüssel |
GUBGYTABKSRVRQ-IVIOGDQNSA-N |
SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















